molecular formula C12H11BrN4OS B7788206 1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea

1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea

Cat. No.: B7788206
M. Wt: 339.21 g/mol
InChI Key: QUJVLFMGSZVEJL-UHFFFAOYSA-N
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Description

The compound with the PubChem Compound Identifier (CID) 5480254 is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2. This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .

Preparation Methods

4-Fluoronitrobenzene is typically prepared from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as the reagent. The reaction can be represented as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ] This method is widely used in industrial production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Fluoronitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and phenoxide for substitution reactions. The major products formed from these reactions are 4-fluoroaniline and mononitrodiphenylether, respectively .

Scientific Research Applications

4-Fluoronitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: 4-Fluoroaniline, a reduction product of 4-fluoronitrobenzene, is used in the synthesis of fluoroimide, a fungicide with medical applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoronitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

4-Fluoronitrobenzene can be compared with other isomeric fluoronitrobenzenes, such as 2-fluoronitrobenzene and 3-fluoronitrobenzene. The uniqueness of 4-fluoronitrobenzene lies in its specific position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and applications. Similar compounds include:

These comparisons highlight the unique properties and applications of 4-fluoronitrobenzene in various fields.

Properties

IUPAC Name

1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6H,1,5H2,(H2,14,17,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJVLFMGSZVEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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